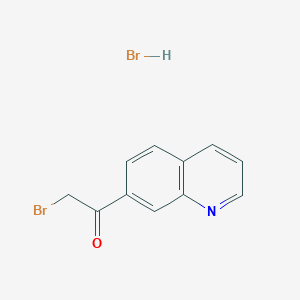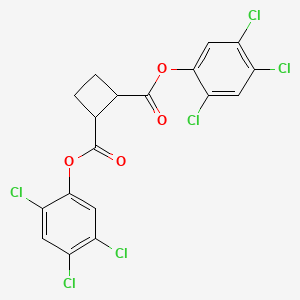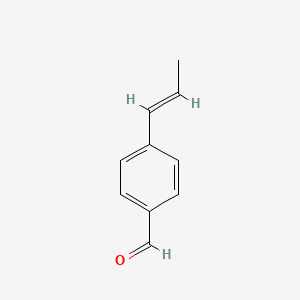
1-Nitro-3,5-adamantanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-3,5-adamantanediol is a compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure. This compound features a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the adamantane framework, specifically at the 1, 3, and 5 positions. The unique structure of adamantane imparts significant stability and rigidity to its derivatives, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Nitro-3,5-adamantanediol typically involves nitration and hydroxylation reactions. One common method starts with 1-adamantanol, which undergoes nitration using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The reaction is terminated by dilution with water, followed by heating and introduction of gas to complete the nitration process . Another method involves using 1-bromoadamantane as the starting material, which is dissolved in an organic solvent and subjected to nitration with concentrated sulfuric and nitric acids. The resulting product undergoes hydrolysis to yield this compound .
Analyse Des Réactions Chimiques
1-Nitro-3,5-adamantanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include 1,3,5-adamantanetrione, 1-amino-3,5-adamantanediol, and various substituted adamantane derivatives .
Applications De Recherche Scientifique
1-Nitro-3,5-adamantanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral and antibacterial properties.
Medicine: Some derivatives of adamantane, including those with nitro and hydroxyl groups, are explored for their therapeutic potential in treating diseases like diabetes and viral infections.
Industry: The compound is used in the production of advanced materials, such as photoresists for semiconductor manufacturing and high-performance polymers
Mécanisme D'action
The mechanism of action of 1-Nitro-3,5-adamantanediol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s rigid structure also allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparaison Avec Des Composés Similaires
1-Nitro-3,5-adamantanediol can be compared with other adamantane derivatives, such as:
1,3-Adamantanediol: Lacks the nitro group, making it less reactive in redox reactions but still valuable as a building block in organic synthesis.
1-Nitroadamantane: Contains a nitro group but lacks hydroxyl groups, limiting its hydrogen bonding capabilities.
1,3,5-Adamantanetriol: Contains three hydroxyl groups, making it more hydrophilic and suitable for different applications compared to this compound .
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
213274-51-2 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-nitroadamantane-1,3-diol |
InChI |
InChI=1S/C10H15NO4/c12-9-2-7-1-8(4-9,11(14)15)5-10(13,3-7)6-9/h7,12-13H,1-6H2 |
Clé InChI |
VLLCYTJNICRJJV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1(CC(C2)(C3)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
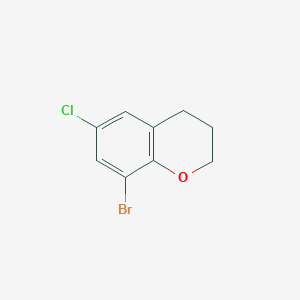
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
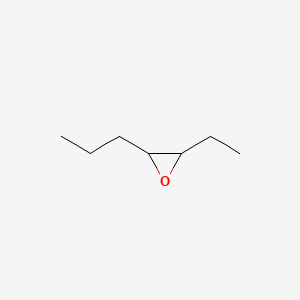
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
